Carbobenzoxyphenylalanylglycine

Enzyme Kinetics Substrate Specificity Protease Assays

Carbobenzoxyphenylalanylglycine (CAS 13122-99-1), also referred to as Z-Phe-Gly-OH or N-Carbobenzoxy-L-phenylalanylglycine, is a synthetic dipeptide composed of N-terminal carbobenzoxy (Cbz)-protected L-phenylalanine and a C-terminal glycine. This compound is classified as a protected dipeptide building block with a molecular formula of C19H20N2O5 and a molecular weight of 356.37 g/mol.

Molecular Formula C19H20N2O5
Molecular Weight 356.4 g/mol
CAS No. 13122-99-1
Cat. No. B079174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbobenzoxyphenylalanylglycine
CAS13122-99-1
Synonymscarbobenzoxyphenylalanylglycine
carbobenzoxyphenylalanylglycine, (D)-isomer
Cbz-Phe-Gly
Z-Phe-Gly
Molecular FormulaC19H20N2O5
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C19H20N2O5/c22-17(23)12-20-18(24)16(11-14-7-3-1-4-8-14)21-19(25)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,25)(H,22,23)
InChIKeyOEIUAJRTESSOCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbobenzoxyphenylalanylglycine (CAS 13122-99-1): Dipeptide Building Block and Enzyme Probe for Peptide Chemistry Research


Carbobenzoxyphenylalanylglycine (CAS 13122-99-1), also referred to as Z-Phe-Gly-OH or N-Carbobenzoxy-L-phenylalanylglycine, is a synthetic dipeptide composed of N-terminal carbobenzoxy (Cbz)-protected L-phenylalanine and a C-terminal glycine [1]. This compound is classified as a protected dipeptide building block with a molecular formula of C19H20N2O5 and a molecular weight of 356.37 g/mol [2]. It is utilized in biochemical research for studying enzyme specificity, serving as a substrate or probe in enzymatic assays, and as an intermediate in peptide synthesis .

Carbobenzoxyphenylalanylglycine (13122-99-1): Why Direct Substitution with Generic Analogs Is Not a Scientifically Sound Procurement Strategy


The selection of Carbobenzoxyphenylalanylglycine over seemingly similar N-Cbz dipeptides is not a matter of simple interchangeability but a decision rooted in specific, quantifiable biochemical behavior. Its distinct kinetic profile, stereochemical preferences, and utility as a precursor for bioactive derivatives are not uniform across the dipeptide class. Substituting with a generic Cbz-dipeptide without considering these parameters risks compromising the validity of enzymatic assays, the efficiency of stereospecific resolutions, or the success of downstream synthetic applications. The following evidence demonstrates that this compound's value proposition is defined by precise, comparative data that directly answers the question of scientific and industrial prioritization [1][2][3].

Carbobenzoxyphenylalanylglycine (13122-99-1): A Product-Specific Quantitative Evidence Guide for Scientific and Industrial Selection


Kinetic Selectivity of Carbobenzoxyphenylalanylglycine: 130-Fold Lower Activity than Preferred Substrates Enables Specialized Assays

As a substrate for a specific aminopeptidase, N-CBZ-Phe-Gly (Carbobenzoxyphenylalanylglycine) exhibits a relative activity of only 0.7%, compared to the preferred substrate N-CBZ-Ala-Met, which is normalized to 100%. This stark difference in hydrolysis rate is quantified by a kcat/KM of 204 min⁻¹ mM⁻¹ for N-CBZ-Phe-Gly, which is over 53-fold lower than the 10,928 min⁻¹ mM⁻¹ observed for N-CBZ-Ala-Met [1]. Furthermore, its catalytic efficiency is over 5-fold lower than that of its close analog N-CBZ-Phe-Ala (1,289 min⁻¹ mM⁻¹) [1].

Enzyme Kinetics Substrate Specificity Protease Assays

Stereospecific Resolution of Carbobenzoxyphenylalanylglycine Enables Isolation of Pure Phenylalanine Enantiomers

The differential reactivity of the L- and D-isomers of Carbobenzoxyphenylalanylglycine was exploited for the preparative-scale resolution of DL-phenylalanine. In a papain-catalyzed anilide synthesis, the D-isomer reacted 'much more slowly' than the L-isomer with aniline [1]. This difference in reaction rate provided a practical enzymatic method to separate and obtain pure L-phenylalanine and D-phenylalanine, a process that was not possible using the non-stereoselective acetyl-dl-phenylalanylglycine [1].

Enzymatic Resolution Stereochemistry Amino Acid Synthesis

Carbobenzoxyphenylalanylglycine Derivative Z-Phe-Gly-NHO-Bz as a Potent Cathepsin Inhibitor Inducing Cancer Cell Apoptosis

While Carbobenzoxyphenylalanylglycine itself serves as a substrate, its derivative Z-Phe-Gly-NHO-Bz (CATI-1) is a potent inhibitor of cysteine cathepsins. This derivative has been shown to induce rapid apoptotic death in human cancer cell lines, demonstrating a functional utility that distinguishes the Z-Phe-Gly core structure [1]. Notably, this Z-Phe-Gly-NHO-Bz-induced apoptosis proceeded independently of the p53, caspase, and MAP kinase pathways, indicating a unique and potentially therapeutically valuable mechanism of action [1].

Cathepsin Inhibition Cancer Research Apoptosis

Carbobenzoxyphenylalanylglycine (13122-99-1): Validated Application Scenarios for Scientific and Industrial Users


Enzymatic Resolution of DL-Phenylalanine for Pure Enantiomer Production

This scenario directly leverages the documented stereospecificity of Carbobenzoxyphenylalanylglycine. The compound can be used in a papain-catalyzed anilide synthesis to separate L- and D-phenylalanine isomers. The L-isomer reacts significantly faster, allowing for the selective isolation of pure L-phenylalanine and the subsequent recovery of D-phenylalanine from the slower-reacting D-isomer [1]. This is a validated, preparative method for obtaining enantiomerically pure building blocks, crucial for asymmetric synthesis in pharmaceutical and fine chemical manufacturing [1].

Specialized Enzymatic Assays Requiring a Low-Activity Substrate

For researchers studying proteases with low catalytic turnover or for developing assays where signal-to-noise ratios need to be carefully controlled, Carbobenzoxyphenylalanylglycine serves as an ideal substrate. Its 130-fold lower relative activity compared to N-CBZ-Ala-Met, and over 50-fold lower catalytic efficiency, ensures that substrate depletion is minimized and that the assay's dynamic range is optimized for slow enzyme kinetics [2]. This provides a precise, quantitative tool not achievable with highly active generic dipeptide substrates.

Synthesis of Cathepsin Inhibitors for Cancer Research

This scenario applies to medicinal chemistry and pharmacology groups investigating cysteine cathepsins as therapeutic targets in cancer. Carbobenzoxyphenylalanylglycine is the essential precursor for synthesizing the known cathepsin inhibitor Z-Phe-Gly-NHO-Bz (CATI-1). This derivative has demonstrated the ability to induce rapid apoptosis in human cancer cells via a p53/caspase/MAP kinase-independent pathway [3]. Using Carbobenzoxyphenylalanylglycine as a starting material enables the exploration and optimization of this unique inhibitor class, providing a distinct chemical biology tool for oncology research [3].

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